molecular formula C13H5Cl2F3O2 B14338661 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin CAS No. 97741-72-5

7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin

Katalognummer: B14338661
CAS-Nummer: 97741-72-5
Molekulargewicht: 321.07 g/mol
InChI-Schlüssel: BLLXTYYLOKMRCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin is a synthetic organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. The unique structure of this compound, characterized by the presence of trifluoromethyl and dichloro substituents, makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated phenols and trifluoromethylated aromatic compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the dioxin structure.

    Industrial Production: Industrial production methods may include large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may yield dechlorinated or defluorinated products.

    Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups.

    Common Reagents and Conditions: Reagents such as strong acids, bases, and oxidizing agents are commonly used in these reactions. Conditions may include elevated temperatures and pressures.

    Major Products: The major products formed from these reactions include various chlorinated and fluorinated derivatives, which may have different physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of dioxins and related substances in chemical reactions.

    Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.

    Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic agents and toxicology assessments.

    Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound can modulate gene expression and cellular pathways, leading to various biological effects. The production of reactive oxygen species (ROS) and disruption of mitochondrial function are also key aspects of its mechanism .

Vergleich Mit ähnlichen Verbindungen

7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which influence its chemical behavior and biological effects.

Eigenschaften

CAS-Nummer

97741-72-5

Molekularformel

C13H5Cl2F3O2

Molekulargewicht

321.07 g/mol

IUPAC-Name

2,3-dichloro-7-(trifluoromethyl)dibenzo-p-dioxin

InChI

InChI=1S/C13H5Cl2F3O2/c14-7-4-11-12(5-8(7)15)20-10-3-6(13(16,17)18)1-2-9(10)19-11/h1-5H

InChI-Schlüssel

BLLXTYYLOKMRCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)OC3=CC(=C(C=C3O2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.